REACTION_CXSMILES
|
[CH3:1][N:2]([N:9]=[O:10])[C:3]([NH:5][N+:6]([O-:8])=[O:7])=[NH:4].[OH2:11]>>[CH3:1][N:2]([N+:9]([O-:11])=[O:10])[C:3]([NH:5][N+:6]([O-:8])=[O:7])=[NH:4]
|
Name
|
N-methyl-N'-nitro-N-nitrosoguanidine
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])N=O
|
Name
|
N-methyl-N'-nitro-N-nitrosoguanidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])N=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a total volume of 10 ml
|
Type
|
CUSTOM
|
Details
|
10×1 ml of stock solution were obtained from this solution
|
Name
|
|
Type
|
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |